tert-Butyl 5-bromo-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-bromo-3-oxospiro[1-benzofuran-2,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO4/c1-16(2,3)23-15(21)19-8-6-17(7-9-19)14(20)12-10-11(18)4-5-13(12)22-17/h4-5,10H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIBBPKUCAOPIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)C3=C(O2)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 5-bromo-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate (CAS Number: 865758-53-8) is a compound of interest due to its potential biological activity. This article reviews its chemical properties, synthesis, and biological effects, drawing on diverse sources to provide a comprehensive understanding.
- Molecular Formula : C₁₇H₂₀BrNO₄
- Molecular Weight : 382.25 g/mol
- Structural Features : The compound features a spiro structure that includes a benzofuran moiety and a piperidine ring, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound involves several steps, typically utilizing microwave irradiation for efficiency. The reaction conditions often include the use of potassium tert-butoxide in tetrahydrofuran (THF) at elevated temperatures .
Cytotoxicity Studies
In vitro studies on related compounds have demonstrated cytotoxic effects against various human tumor cell lines. The mechanism of action often involves interference with cellular processes such as apoptosis and cell cycle regulation . The spiro structure may contribute to these effects by enhancing binding affinity to biological targets.
Case Studies and Research Findings
- Antibacterial Activity : A study on structurally related benzofuran derivatives revealed that they exhibited substantial antibacterial activity through mechanisms that may include disruption of bacterial cell walls and inhibition of protein synthesis .
- Cytotoxic Effects : Investigations into the cytotoxicity of palladium(II) thiosemicarbazone complexes highlighted their ability to induce apoptosis in cancer cells, suggesting that similar mechanisms may be present in the spiro compound being studied .
- Structure-Activity Relationship (SAR) : Analysis of various derivatives has shown that modifications in the piperidine or benzofuran rings can significantly alter biological activity, indicating the importance of specific functional groups in enhancing efficacy .
Data Table: Biological Activity Overview
| Biological Activity | Related Compounds | Observed Effects |
|---|---|---|
| Antibacterial | Benzofuran Derivatives | Inhibition of Gram-positive and Gram-negative bacteria |
| Cytotoxic | Palladium(II) Thiosemicarbazones | Induction of apoptosis in cancer cells |
| Antiviral | Thiosemicarbazones | Inhibition of viral replication |
Comparison with Similar Compounds
tert-Butyl 6-bromo-4-oxo-3,4-dihydro-1′H-spiro[1,3-benzoxazine-2,4′-piperidine]-1′-carboxylate (CAS: 690632-05-4)
1-Boc-4-(4-Bromobenzoyl)piperidine (CAS: 1017781-49-5)
- Key Differences : Lacks the spiro system; features a 4-bromobenzoyl group directly attached to piperidine.
- Impact :
Spirocyclic Compounds with Varied Heterocycles
tert-Butyl 5'-Bromo-2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate (CAS: 1192834-16-4)
- Key Differences : Replaces benzofuran with pyrrolo[2,3-b]pyridine.
- Impact :
tert-Butyl 6,7-dimethyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS: 1013333-61-3)
- Key Differences : Chroman ring system with methyl substituents instead of benzofuran.
- Safety Profile: Classified as acutely toxic (oral, Category 4) and a respiratory irritant, highlighting the importance of substituents in toxicity .
Functional Group Variations
tert-Butyl 5-amino-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate (CAS: 2171388-69-3)
- Key Differences: Substitutes bromine with an amino group.
- Impact: Reactivity: The amino group enables amide bond formation or diazotization, contrasting with the bromine’s role in cross-coupling. Electronic Effects: Electron-donating amino group alters the isobenzofuran ring’s electronic density compared to the electron-withdrawing bromine in the target compound .
Comparative Data Tables
Table 1: Physical and Chemical Properties
Research Findings and Trends
- Synthetic Methods : The target compound’s synthesis likely parallels , using tert-butyl bromoacetate and a lithiated piperidine precursor. However, its spiro architecture demands precise stereochemical control, often achieved via crystallization (e.g., SHELX refinement ).
- Reactivity : Bromine in the target and analogues (e.g., 690632-05-4) facilitates cross-coupling, but electronic differences (benzofuran vs. benzoxazine) alter reaction rates and yields .
- Safety : Compounds with bromine or reactive oxo groups (e.g., 1013333-61-3) often require stringent handling due to acute toxicity risks .
Q & A
Q. What are the recommended safety precautions for handling tert-butyl 5-bromo-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate?
- Methodological Answer: Based on GHS classifications for analogous spiro compounds, this compound may pose hazards including acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Researchers should:
- Wear nitrile gloves, safety goggles, and lab coats to prevent contact .
- Use fume hoods or local exhaust ventilation to avoid aerosol inhalation .
- Store at 2–8°C in a dry environment, though conflicting data suggest some analogs are stable below 28°C; verify batch-specific stability .
- In case of spills, collect material using non-sparking tools and dispose via approved waste protocols .
Q. What synthetic routes are commonly employed to prepare this spiro compound?
- Methodological Answer: Synthesis typically involves multi-step strategies:
Core Formation: Construct the spiro benzofuran-piperidine system via cyclization reactions, often using tert-butyl carbamate protecting groups to stabilize intermediates .
Bromination: Introduce the bromo substituent at the 5-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions .
Oxidation: Install the 3-oxo group via oxidation of a secondary alcohol intermediate using Jones reagent or pyridinium chlorochromate (PCC) .
Key purification steps include column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .
Q. How is the compound characterized post-synthesis?
- Methodological Answer: Standard characterization includes:
- NMR Spectroscopy: Confirm regiochemistry of bromination (e.g., H NMR: aromatic protons at δ 7.2–7.8 ppm; C NMR: carbonyl at ~200 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion ([M+H] expected m/z ~410) .
- X-ray Crystallography: Resolve spirocyclic conformation using SHELXL for refinement; monitor for polymorphism via differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can contradictions between NMR and X-ray data for this compound be resolved?
- Methodological Answer: Discrepancies may arise from dynamic effects (e.g., ring puckering in solution vs. rigid solid-state structures). To address this:
Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions involving this brominated spiro compound?
- Methodological Answer: To enhance coupling efficiency with boronic acids:
- Catalyst System: Use Pd(dppf)Cl or Pd(PPh) (1–5 mol%) in THF/HO (3:1) at 75–80°C under N .
- Ligand Effects: Bulky ligands (e.g., XPhos) improve steric hindrance tolerance for bulky boronic acids .
- Additives: Include KCO or CsCO (2 equiv) to deprotonate intermediates and accelerate transmetallation .
Monitor reaction progress via TLC (R shift from 0.3 to 0.6 in ethyl acetate/hexane) and isolate products via flash chromatography .
Q. How can byproduct formation during synthesis be minimized?
- Methodological Answer: Common byproducts include de-brominated analogs or oxidized side chains. Mitigation strategies:
Q. What are the implications of conflicting toxicological data for this compound?
- Methodological Answer: While some SDS indicate no OSHA-classified carcinogens, others note IARC potential carcinogens (e.g., at ≥0.1% concentrations). Researchers should:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
